ETHYL 6-BROMO-1-BUTYL-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE
Overview
Description
Ethyl 6-bromo-1-butyl-5-hydroxy-2-methyl-4-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-1-BUTYL-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 6th position of the indole ring.
Alkylation: Addition of the butyl group at the 1st position.
Hydroxylation: Introduction of the hydroxyl group at the 5th position.
Methylation: Addition of the methyl group at the 2nd position.
Pyrrolidinylmethylation: Attachment of the pyrrolidin-1-ylmethyl group at the 4th position.
Esterification: Formation of the ethyl ester at the 3rd position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1-butyl-5-hydroxy-2-methyl-4-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Hydrolysis: Breakdown of the ester group to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-1-BUTYL-5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-1-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Ethyl 6-bromo-1-butyl-5-hydroxy-2-methyl-4-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate can be compared with other indole derivatives:
Ethyl 6-bromo-1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lacks the pyrrolidin-1-ylmethyl group.
Ethyl 6-bromo-1-butyl-5-hydroxy-2-methyl-4-(morpholin-1-ylmethyl)-1H-indole-3-carboxylate: Contains a morpholin-1-ylmethyl group instead of a pyrrolidin-1-ylmethyl group.
Ethyl 6-bromo-1-butyl-5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate: Contains a piperidin-1-ylmethyl group instead of a pyrrolidin-1-ylmethyl group.
Properties
IUPAC Name |
ethyl 6-bromo-1-butyl-5-hydroxy-2-methyl-4-(pyrrolidin-1-ylmethyl)indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrN2O3/c1-4-6-11-24-14(3)18(21(26)27-5-2)19-15(13-23-9-7-8-10-23)20(25)16(22)12-17(19)24/h12,25H,4-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQCSLXWPZJWTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C(C(=C(C=C21)Br)O)CN3CCCC3)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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